3-(4-Methoxyphenyl)azepane
Description
Contextualizing Azepane Scaffolds in Synthetic and Medicinal Chemistry Research
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a crucial structural motif in modern medicinal chemistry. nih.govnih.gov Its significance stems from its inherent structural properties. Unlike the more common five-membered (pyrrolidine) and six-membered (piperidine) rings, the seven-membered azepane ring possesses greater conformational flexibility. This flexibility allows it to adopt a wider range of spatial arrangements, enabling it to bind to a diverse array of biological targets with high affinity and specificity. manchester.ac.uk Consequently, the azepane scaffold is recognized as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. researchgate.netresearchgate.net
The utility of the azepane core is demonstrated by its presence in numerous FDA-approved drugs and biologically active compounds. nih.govnih.gov These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. nih.govresearchgate.netontosight.ai The development of synthetic methodologies to create functionalized azepanes is an active area of research, as the construction of these medium-sized rings presents unique challenges compared to their smaller counterparts. manchester.ac.ukresearchgate.net Strategies such as ring-closing metathesis, Beckmann rearrangement, and novel photochemical dearomative ring expansions are continuously being refined to provide efficient access to complex and polysubstituted azepane derivatives. manchester.ac.ukresearchgate.netscispace.com
Research Rationale for Investigating Substituted Azepane Systems in Chemical Biology
The investigation of substituted azepane systems, such as 3-(4-Methoxyphenyl)azepane, is driven by the desire to systematically explore chemical space and understand structure-activity relationships (SAR). nih.gov In chemical biology, molecules are used as tools to probe and modulate biological processes. The systematic substitution of a core scaffold like azepane allows researchers to fine-tune a molecule's properties, including its size, shape, polarity, and ability to form specific interactions with a biological target. manchester.ac.uknih.gov
The introduction of a substituent, such as an aryl group at the 3-position of the azepane ring, creates a new vector for interaction and can significantly alter the molecule's pharmacological profile. nih.govnih.gov The 4-methoxyphenyl (B3050149) group, in particular, introduces both a bulky aromatic ring and an electron-donating methoxy (B1213986) group. These features can lead to:
New Binding Interactions: The aryl group can engage in π-stacking or hydrophobic interactions within a protein's binding pocket. researcher.life
Altered Conformation: The substituent can influence the preferred conformation of the flexible azepane ring, locking it into a more biologically active shape.
Modified Physicochemical Properties: The methoxy group can affect the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for its function as a chemical probe or potential therapeutic agent.
Recent studies have highlighted the potential of substituted azepanes. For instance, research into N-benzylated bicyclic azepanes revealed potent inhibitors of monoamine transporters, suggesting applications in neuropsychiatric disorders. nih.govacs.org Another study on 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives identified potent inhibitors of carbonic anhydrase IX, an enzyme overexpressed in various tumors. researcher.life These examples underscore the rationale for synthesizing and evaluating libraries of substituted azepanes to discover novel chemical probes and drug leads. The compound this compound represents a specific, yet underexplored, node in this vast chemical space, making it a subject of academic interest for further synthesis and biological evaluation. bldpharm.com
Data on Related Azepane Derivatives
To illustrate the impact of substitution on biological activity, the following table presents data for various azepane derivatives investigated in different research contexts.
| Compound Class/Derivative | Target/Application | Key Findings |
| N-Benzylated Bicyclic Azepane | Monoamine Transporters (NET, DAT) and σ-1R | Potent inhibitor with IC50 < 100 nM for NET and DAT, and ~110 nM for σ-1R. Brain penetrant with potential for treating neuropsychiatric disorders. nih.govacs.org |
| 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamides | Carbonic Anhydrase IX (CAIX) | Several derivatives showed potent CAIX inhibition with IC50 values in the low nanomolar range. Compound 16 showed potent anticancer activity. researcher.life |
| Azepane-substituted 3-arylisoquinoline | Topoisomerase I and II | Compound 7 showed dual inhibitory effects and its activity against topoisomerase II was stronger than the positive control, etoposide. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-11(6-8-13)12-4-2-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYBXXGHQFWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Azepane
Retrosynthetic Analysis and Strategic Disconnection Approaches for 3-(4-Methoxyphenyl)azepane
A retrosynthetic analysis of this compound reveals several strategic disconnections to access this target molecule. The primary bonds for disconnection are the C-N bonds within the azepane ring and the C-C bond connecting the 4-methoxyphenyl (B3050149) group to the azepane core.
One common approach involves the disconnection of a C-N bond, leading to a linear amino-precursor. This precursor would contain a terminal amine and a suitable functional group at the other end to facilitate cyclization. For instance, a 6-halo- or 6-tosyloxy-2-(4-methoxyphenyl)hexylamine could be a viable precursor for an intramolecular nucleophilic substitution to form the azepane ring.
Alternatively, a disconnection of two C-N bonds can be envisioned, pointing towards a strategy involving the construction of the azepane ring from a di-electrophilic precursor and a primary amine. For example, a 1,6-dihalide or a 1,6-ditosylate could react with an appropriate amine to form the heterocyclic ring.
The C3-aryl bond disconnection suggests the formation of this bond on a pre-formed azepane or a precursor to it. This could be achieved through cross-coupling reactions, such as Suzuki or Negishi coupling, between a 3-halo- or 3-triflyloxy-azepane derivative and a 4-methoxyphenylboronic acid or a related organometallic reagent. Another possibility is the conjugate addition of a 4-methoxyphenyl nucleophile to an α,β-unsaturated azepenone.
A more advanced retrosynthetic approach involves a ring expansion strategy. Here, a substituted piperidine (B6355638) derivative can be disconnected, which would then undergo a ring expansion to form the desired azepane. For instance, a 2-substituted piperidine could be a precursor for a one-carbon ring expansion.
These retrosynthetic strategies are summarized in the following table:
| Disconnection Strategy | Precursor(s) | Key Transformation |
| C-N Bond Disconnection | Linear amino-precursor with a terminal leaving group | Intramolecular cyclization |
| Two C-N Bond Disconnection | Di-electrophilic precursor and a primary amine | Intermolecular cyclization |
| C3-Aryl Bond Disconnection | 3-functionalized azepane and a 4-methoxyphenyl nucleophile/electrophile | Cross-coupling or conjugate addition |
| Ring Expansion | Substituted piperidine derivative | Ring expansion reaction |
Contemporary Synthetic Routes to the Azepane Core and 4-Methoxyphenyl Substitution
Modern synthetic methodologies provide several efficient pathways to construct the this compound scaffold, building upon the retrosynthetic strategies outlined above.
Cyclization Strategies and Ring Expansion Techniques for Azepane Ring Formation
The formation of the seven-membered azepane ring is a key challenge in the synthesis of this compound. Several cyclization and ring expansion techniques have been developed to address this.
Cyclization Strategies:
Intramolecular Reductive Amination: A common and effective method involves the intramolecular reductive amination of a keto-amine or an aldehyde-amine. For the synthesis of this compound, a precursor such as 6-amino-2-(4-methoxyphenyl)hexanal or a related ketone could be cyclized in the presence of a reducing agent like sodium triacetoxyborohydride.
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including azepanes. A diene precursor containing a nitrogen atom can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form an unsaturated azepine, which can then be reduced to the corresponding azepane.
Tandem Amination/Cyclization: A copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with various amines has been reported to produce functionalized azepines. mdpi.com This approach allows for the direct construction of the azepine ring with the introduction of a substituent in a single step. For the synthesis of this compound, a suitably designed allenyne could react with an amine to form the azepine ring, followed by the introduction of the 4-methoxyphenyl group.
[4+3] Cycloaddition: Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes provides a highly stereoselective route to densely substituted azepanones. nih.gov These azepanones can then be further functionalized and reduced to the desired azepanes.
Ring Expansion Techniques:
Beckmann Rearrangement: The Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime is a classical method for the synthesis of caprolactams, which are precursors to azepanes. A cyclohexanone bearing a 4-methoxyphenyl group at the appropriate position could be converted to its oxime and then rearranged to a caprolactam, which can be subsequently reduced to the azepane.
Schmidt Rearrangement: The Schmidt rearrangement of a substituted cyclohexanone with hydrazoic acid can also lead to the formation of a caprolactam, providing another route to the azepane ring.
Dearomative Ring Expansion of Nitroarenes: A photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes from simple nitroarenes. manchester.ac.uk This method involves the conversion of a nitro group into a singlet nitrene, which then undergoes a ring expansion of the six-membered aromatic ring to a seven-membered ring system. A subsequent hydrogenation provides the azepane.
Piperidine Ring Expansion: Diastereomerically pure azepane derivatives have been prepared through the stereoselective and regioselective ring expansion of piperidines. researchgate.net This strategy offers excellent control over the stereochemistry of the final product.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The control of stereochemistry at the C3 position of the azepane ring is crucial for the development of chiral compounds. Several stereoselective methods have been reported for the synthesis of substituted azepanes.
Asymmetric Lithiation-Conjugate Addition: An asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes has been achieved through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. acs.orgnih.gov This method utilizes a (−)-sparteine mediated asymmetric lithiation of an N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine, followed by conjugate addition to a β-aryl α,β-unsaturated ester. The resulting product can then be cyclized and reduced to the desired polysubstituted azepane.
Chemoenzymatic Synthesis: A chemoenzymatic approach has been developed for the synthesis of substituted azepanes. bohrium.com This method involves the enantioselective biocatalytic reduction of a cyclic imine using an imine reductase or deracemization with an amine oxidase, followed by a stereospecific rearrangement of a cyclic N-aryl benzyllithium.
Temporary-Bridge Strategy: An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported based on a temporary-bridge strategy. rsc.org This approach involves the annulation of α-ketoamides with enals to form oxygen-bridged azepanes, which can be selectively transformed into optically active azepanone, azepanol, or azepanedione derivatives.
The following table summarizes some of the key stereoselective synthetic methods:
| Method | Key Features | Reference(s) |
| Asymmetric Lithiation-Conjugate Addition | Utilizes a chiral ligand ((−)-sparteine) to control stereochemistry. | acs.orgnih.gov |
| Chemoenzymatic Synthesis | Employs enzymes (imine reductases, amine oxidases) for enantioselective transformations. | bohrium.com |
| Temporary-Bridge Strategy | Organocatalyzed domino reaction forming a temporary bridge to control stereochemistry. | rsc.org |
Mechanistic Investigations of Key Synthetic Transformations in this compound Synthesis
Understanding the mechanisms of the key synthetic transformations is essential for optimizing reaction conditions and controlling product selectivity.
Mechanism of Ring Expansion of Nitroarenes: The photochemical dearomative ring expansion of nitroarenes is proposed to proceed through the formation of a singlet nitrene intermediate. manchester.ac.uk This nitrene undergoes an intramolecular cyclization to form an azirine, which then undergoes a facile 6π-electrocyclic ring opening to expand the six-membered aromatic ring into a seven-membered 3H-azepine. Subsequent hydrogenation of the diene and hydrogenolysis of the amidine yields the saturated azepane.
Mechanism of Tandem Amination/Cyclization: The Cu(I)-catalyzed tandem amination/cyclization of allenynes is believed to involve the initial formation of a copper acetylide. mdpi.com Nucleophilic addition of the amine to the acetylide, followed by intramolecular cyclization at the central carbon of the allene (B1206475) system, leads to the formation of the seven-membered azepine ring.
Mechanism of Photomediated Ring Contractions: While not a direct synthesis of azepanes, the mechanistic investigation of photomediated ring contractions of saturated N-aryl heterocycles provides insights into related photochemical transformations. nih.gov Computational analysis suggests that the reaction proceeds through a photoinduced electron transfer mechanism, and the diastereoselectivity is controlled by hydrogen bonding and steric repulsions in the transition state.
Mechanism of 2-arylamino-3H-azepine formation: The photochemical synthesis of 2-arylamino-3H-azepines from aryl azides is thought to involve the formation of a nitrene intermediate which then undergoes ring expansion and subsequent reaction with an arylamine. researchgate.net
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. Several strategies can be employed to make the synthesis of this compound more sustainable.
Atom Economy: Reactions with high atom economy, such as cycloadditions and tandem reactions, are preferred as they minimize the formation of byproducts. The [4+3] cycloaddition and tandem amination/cyclization methods mentioned earlier are examples of atom-economical approaches to the azepane core.
Use of Renewable Feedstocks: While not yet widely reported for this specific compound, the use of renewable starting materials, such as those derived from biomass, is a key aspect of green chemistry.
Catalysis: The use of catalysts, especially non-toxic and recyclable ones, can significantly reduce waste and energy consumption. The development of catalyst-free ring expansion reactions using air as a "green" oxidant is a notable advancement in this area. rsc.org Microwave-assisted iridium-catalyzed alkylation of amines with alcohols is another example of a green synthetic method. mdpi.com
Solvent Selection: The use of environmentally benign solvents, or even solvent-free conditions, is a major goal of green chemistry. Reviews on the green synthesis of saturated cyclic amines highlight methods that utilize water as a solvent or are performed under solvent-free conditions. mdpi.comnih.gov
One-Pot Reactions: One-pot multi-reaction strategies, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for purification of intermediates and minimize solvent usage and waste generation.
The following table highlights some green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Approach | Example |
| Atom Economy | Cycloaddition reactions | [4+3] cycloaddition for azepanone synthesis nih.gov |
| Catalysis | Use of green oxidants and catalysts | Catalyst-free ring expansion with air rsc.org |
| Solvent Selection | Use of benign solvents or solvent-free conditions | Water-mediated or solvent-free synthesis of cyclic amines mdpi.comnih.gov |
| Process Intensification | One-pot reactions | One-pot multi-reaction for hydroxylated 3-aminoazepanes mdpi.com |
Chemical Reactivity and Derivatization Strategies of 3 4 Methoxyphenyl Azepane
Functional Group Transformations and Late-Stage Diversification of 3-(4-Methoxyphenyl)azepane
Late-stage functionalization is a crucial strategy in drug discovery, allowing for the diversification of complex molecules at a late point in the synthetic sequence. For this compound, the secondary amine and the aromatic ring are primary targets for such transformations.
The nitrogen atom of the azepane ring can undergo a variety of reactions. For instance, oxidative methylation can be performed on the azepane nitrogen. nih.gov This reaction often proceeds with high selectivity for the α-position to the nitrogen, yielding a single methylated diastereomer. nih.gov Another approach involves the N-arylation of the azepane, which can be achieved through methods like the Buchwald-Hartwig amination. rsc.org
The 4-methoxyphenyl (B3050149) group also presents opportunities for functionalization. The methoxy (B1213986) group can be cleaved to yield a phenol, which can then be subjected to a range of reactions, such as etherification or esterification, to introduce new functional groups. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
A recent study demonstrated the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines. mdpi.com This approach, involving hydroboration followed by oxidation, provides access to versatile azepanols and oxo-azepines with a high degree of diastereoselectivity. mdpi.com Such strategies highlight the potential for significant diversification of the this compound core structure.
Exploration of Novel Chemical Reactions and Reaction Pathways Involving the Azepane System
The development of novel chemical reactions is essential for expanding the accessible chemical space of azepane derivatives. Several innovative methods for the synthesis and functionalization of the azepane ring have been reported.
One such method involves the dearomative ring expansion of nitroarenes to produce polysubstituted azepanes. researchgate.netthieme-connect.com This photochemical process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. researchgate.net Subsequent hydrogenation yields the desired azepane. researchgate.net This strategy has been used to synthesize azepane analogues of known piperidine (B6355638) drugs. researchgate.net
Another novel approach is the intermolecular hetero-[5+2] cycloaddition reaction between an oxidopyrylium ylide and a cyclic imine, which provides rapid access to highly substituted azepanes with excellent control of regioselectivity and stereoselectivity. researchgate.net The reaction proceeds through a stepwise pathway where the imine nitrogen acts as the nucleophile. researchgate.net
Furthermore, chemoenzymatic strategies have been developed for the synthesis of substituted azepanes. bohrium.com These methods combine biocatalytic reductions using imine reductases with organolithium-mediated rearrangements to generate enantioenriched 2-aryl azepanes. bohrium.com This approach overcomes some of the challenges associated with the synthesis of 2,2-disubstituted azepanes. bohrium.com
These novel reaction pathways demonstrate the ongoing efforts to develop efficient and versatile methods for the construction and derivatization of the azepane core, opening up new avenues for the synthesis of complex and biologically active molecules.
Synthesis of Structurally Diverse this compound Analogues and Derivatives
The synthesis of structurally diverse analogues of this compound is key to exploring its structure-activity relationships. This can be achieved by modifying the N-substitution pattern on the azepane nitrogen and by altering the 4-methoxyphenyl moiety.
The secondary amine of the azepane ring is a prime handle for introducing a wide variety of substituents. N-alkylation, N-acylation, and N-arylation are common strategies to diversify the azepane core.
N-substitution can be readily achieved through standard synthetic protocols. For example, reductive amination of a ketone with the azepane can introduce alkyl groups. ugent.be Acylation with acid chlorides or anhydrides can introduce acyl groups. The synthesis of N-(((4-Methoxyphenyl)amino)carbonyl)nicotinamide, for instance, involves the reaction of nicotinamide (B372718) with 4-methoxyphenyl isocyanate. ontosight.ai
The Buchwald-Hartwig amination provides a powerful tool for N-arylation, allowing for the introduction of various aryl and heteroaryl groups. rsc.org This reaction has been utilized in the synthesis of hole transport materials for perovskite solar cells, where 5H-dibenzo[b,f]azepine was coupled with other aromatic moieties. rsc.org
The following table summarizes some common N-substitution reactions on the azepane nitrogen:
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, base | N-Alkylazepane |
| Reductive Amination | Ketone/Aldehyde, reducing agent (e.g., NaBH(OAc)₃) | N-Alkylazepane |
| N-Acylation | Acid chloride/Anhydride, base | N-Acylazepane |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, ligand, base | N-Arylazepane |
| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonylazepane |
These methods provide access to a vast array of N-substituted this compound derivatives, each with potentially unique chemical and biological properties.
Modification of the 4-methoxyphenyl group can significantly influence the electronic and steric properties of the molecule. The methoxy group is a key feature that can be altered to tune these properties.
The aromatic ring itself can be functionalized through electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. For example, nitration or halogenation would likely occur at the positions ortho to the azepane substituent.
Density functional theory (DFT) calculations have shown that modifications to the methoxyphenyl group can induce significant changes in the geometric, electronic, and optical properties of related molecules. researchgate.net For example, the introduction of a dimethylamino group can lead to a reduction in the HOMO-LUMO energy gap and an enhancement in absorption and emission properties due to charge transfer effects. researchgate.net Similarly, structural modifications of other aromatic systems have been shown to influence their optoelectronic properties. mdpi.com
The table below illustrates potential modifications to the 4-methoxyphenyl moiety and their potential impact:
| Modification | Reagents and Conditions | Potential Impact on Properties |
| O-Demethylation | BBr₃, HBr | Increased polarity, hydrogen bond donor capability |
| Etherification (of phenol) | Alkyl halide, base | Altered lipophilicity and steric bulk |
| Esterification (of phenol) | Acid chloride/Anhydride, base | Altered lipophilicity and electronic properties |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of an electron-withdrawing group |
| Electrophilic Halogenation | Br₂, FeBr₃ | Introduction of a halogen atom, altering electronic properties and potential for further reactions |
These derivatization strategies allow for the fine-tuning of the physicochemical properties of this compound, enabling the exploration of a broad chemical space for various applications.
Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl Azepane
High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation
High-resolution spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of a molecule. By providing detailed information about the connectivity of atoms and the electronic environment of individual nuclei, these methods allow for a complete structural assignment.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms. For a molecule like 3-(4-Methoxyphenyl)azepane, a combination of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a complete structural assignment.
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, typically in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) group protons would appear as a sharp singlet around δ 3.8 ppm. The protons on the azepane ring would resonate in the aliphatic region, likely between δ 1.5 and 3.5 ppm, with their chemical shifts and multiplicities being highly dependent on the ring's conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Azepane-C2 | ~55-60 | ~3.0-3.5 (m) | C3, C7 |
| Azepane-C3 | ~40-45 | ~2.8-3.3 (m) | Aromatic C1', C2', C6' |
| Azepane-C4 | ~28-33 | ~1.5-2.0 (m) | C2, C3, C5, C6 |
| Azepane-C5 | ~25-30 | ~1.5-2.0 (m) | C3, C4, C6, C7 |
| Azepane-C6 | ~28-33 | ~1.5-2.0 (m) | C4, C5, C7 |
| Azepane-C7 | ~50-55 | ~2.9-3.4 (m) | C2, C5, C6 |
| Aromatic-C1' | ~135-140 | - | H3, H2', H6' |
| Aromatic-C2'/C6' | ~128-132 | ~7.0-7.2 (d) | C4', C1', C3 |
| Aromatic-C3'/C5' | ~113-117 | ~6.8-7.0 (d) | C1', C4' |
| Aromatic-C4' | ~158-162 | - | H3', H5', OCH₃ |
| Methoxy (OCH₃) | ~55 | ~3.8 (s) | C4' |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and the actual conformation of the molecule.
Advanced Mass Spectrometry for Isotopic and Fragmentation Analysis of this compound
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are vital for determining the elemental composition and elucidating the fragmentation pathways of a molecule. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₉NO).
Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for aryl-substituted cyclic amines is the cleavage of the bond alpha to the nitrogen atom, followed by ring opening. Another likely fragmentation would involve the loss of the methoxyphenyl group or cleavage within the azepane ring.
A plausible fragmentation pathway could involve the formation of a tropylium-like ion from the methoxyphenyl group, or the formation of an iminium ion from the azepane ring. The study of fragmentation patterns of related compounds, such as certain alkaloids and synthetic azepane derivatives, can provide valuable insights into the expected fragmentation of this compound. nih.govnih.gov
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (Proposed) | Proposed Fragment Structure/Loss |
|---|---|
| 205 | [M]⁺ (Molecular Ion) |
| 176 | [M - C₂H₅]⁺ (Loss of an ethyl group from the azepane ring) |
| 134 | [M - C₅H₁₁N]⁺ (Cleavage of the azepane ring) |
| 121 | [C₈H₉O]⁺ (Methoxyphenylmethyl cation) |
| 108 | [C₇H₈O]⁺ (Loss of methyl from the methoxy group) |
| 98 | [C₆H₁₂N]⁺ (Azepane iminium ion) |
Note: The proposed fragments are hypothetical and would require experimental verification through MS/MS analysis.
Conformational Analysis of the Azepane Ring System within this compound
The seven-membered azepane ring is known for its conformational flexibility, with several low-energy conformations being accessible. The most common conformations are the chair and the twist-chair forms. The presence of a substituent at the C3 position, such as the 4-methoxyphenyl group, is expected to influence the conformational equilibrium of the azepane ring.
Dynamic NMR and Computational Approaches to Conformational Preferences
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for ring inversion and other conformational changes. For this compound, a DNMR study could reveal the preferred conformation of the azepane ring and the energy barrier for interconversion between different conformers. At low temperatures, the conformational exchange might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons of the azepane ring.
X-ray Crystallography for Solid-State Conformations and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for the unambiguous determination of the conformation of the azepane ring in the crystalline state.
Chiroptical Properties and Absolute Configuration Determination of Chiral this compound Isomers
The presence of a stereocenter at the C3 position of the azepane ring means that this compound can exist as a pair of enantiomers. The determination of the absolute configuration of these enantiomers is crucial, as different enantiomers of a chiral drug can have significantly different pharmacological activities.
Chiroptical techniques, such as optical rotation and circular dichroism (CD) spectroscopy, are used to study the interaction of chiral molecules with polarized light. The measurement of the specific rotation of a purified enantiomer can be used to characterize it. CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed information about the stereochemistry of a molecule, particularly in relation to its chromophores. The 4-methoxyphenyl group in this compound acts as a chromophore, and its interaction with the chiral azepane ring would be expected to produce a characteristic CD spectrum.
The absolute configuration of the enantiomers can be determined by comparing the experimentally measured chiroptical data with the data predicted from quantum chemical calculations. Alternatively, X-ray crystallography of a single crystal of one of the enantiomers (or a co-crystal with a chiral resolving agent) can provide an unambiguous assignment of the absolute configuration. nih.gov The synthesis of chiral saturated heterocycles and the determination of their absolute configuration is a significant area of research in organic and medicinal chemistry. nih.gov
Computational and Theoretical Chemistry Studies of 3 4 Methoxyphenyl Azepane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. For 3-(4-Methoxyphenyl)azepane, DFT calculations would provide invaluable data on its molecular orbitals, charge distribution, and reactivity indices.
These calculations typically involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential, highlighting the likely sites for electrophilic and nucleophilic attack. This is crucial for predicting how the molecule might interact with biological targets or other reagents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | N: -0.4, O: -0.3 | Predicts partial charges on individual atoms, indicating reactive sites. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Molecular Modeling and Docking Studies of this compound for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For this compound, docking studies would be essential to hypothesize its potential biological targets and understand the nature of its interactions at the molecular level.
These studies would involve docking the 3D structure of this compound into the binding sites of various known protein targets that are implicated in diseases where azepane derivatives have shown promise. The results would be scored based on the predicted binding affinity, which is an estimation of the strength of the interaction.
Analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. This information is vital for understanding the basis of its potential biological activity and for guiding the design of more potent and selective derivatives. While no specific docking studies for this compound have been published, research on similar azepine-fused compounds has demonstrated their potential as inhibitors of various enzymes, suggesting that this compound could also be a candidate for such investigations. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description |
| Binding Affinity (kcal/mol) | Estimated free energy of binding. A more negative value indicates stronger binding. |
| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the target. |
| Hydrophobic Interactions | Key non-polar interactions contributing to binding stability. |
Note: This table illustrates the type of data obtained from molecular docking studies. The actual data would depend on the specific protein target and the docking software used.
Conformational Landscape Exploration via Molecular Dynamics Simulations of this compound
The seven-membered azepane ring of this compound is conformationally flexible. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time, providing insights into their dynamic behavior in a simulated physiological environment.
An MD simulation would track the atomic movements of the molecule in a solvent box (typically water) at a given temperature and pressure. The resulting trajectory would reveal the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.
Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration to understand its compactness.
Theoretical Studies on Quantitative Structure-Activity Relationships (QSAR/QSPR Methodologies) for Azepane Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While no specific QSAR models for this compound have been reported, the broader class of azepane derivatives has been the subject of such studies. vulcanchem.com
A QSAR study on a series of azepane derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity.
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. The development of a QSAR model that includes this compound would require a dataset of structurally related azepanes with measured biological activity against a specific target.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Azepane Derivatives
| Descriptor Type | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electronic | LogP, Molar Refractivity, Dipole Moment | Hydrophobicity, polarizability, and charge distribution. |
Structure Activity Relationship Sar Investigations for 3 4 Methoxyphenyl Azepane Derivatives Academic Perspective
Design Principles for Modulating Biological Activity through Structural Modifications of 3-(4-Methoxyphenyl)azepane Analogues
The rational design of analogues of this compound is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The core principle involves systematically modifying specific regions of the molecule to probe interactions with a biological target. Key design strategies include:
Modification of the Azepane Ring: The azepane nitrogen is a primary site for modification. Alkylation, arylation, or acylation of the secondary amine can significantly influence a compound's basicity, lipophilicity, and ability to form hydrogen bonds. For instance, introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties like a cyclopropylmethyl group can alter receptor affinity and selectivity, a principle observed in SAR studies of other nitrogen-containing heterocycles like morphinans. nih.gov Furthermore, conformational restriction of the flexible azepane ring through the introduction of bicyclic systems or additional substituents can lock the molecule into a more bioactive conformation, potentially increasing potency. nih.govunibe.ch
Substitution on the Phenyl Ring: The 4-methoxy group on the phenyl ring is a critical feature that can be altered to explore electronic and steric effects. Replacing the methoxy (B1213986) group with other substituents allows for fine-tuning of the molecule's properties. For example:
Electronic Modulation: Introducing electron-withdrawing groups (e.g., halogens like -F, -Cl) or electron-donating groups (e.g., -OH, -NH2) can modulate the electron density of the aromatic ring, affecting its interaction with target proteins. SAR studies on tropane-based dopamine transporter (DAT) inhibitors have shown that halogenation of the phenyl ring can enhance binding affinity. nih.govelsevierpure.com
Steric and Lipophilic Tuning: Varying the size and lipophilicity of the substituent (e.g., converting the methoxy to an ethoxy or a trifluoromethoxy group) can probe the size and nature of the target's binding pocket.
Positional Isomerism: Moving the methoxy group to the ortho- (2-) or meta- (3-) position of the phenyl ring would generate constitutional isomers. This strategy is fundamental to SAR as it helps to define the required spatial arrangement of key interaction points for optimal binding to a biological target.
Scaffold Hopping and Bioisosteric Replacement: More advanced design principles involve replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) or replacing the azepane ring with a different saturated heterocycle (e.g., piperidine (B6355638), morpholine). This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties. Bioisosteric replacement of the ether linkage implicit in the methoxy group with other functionalities (e.g., thioether, amine) could also be explored.
Identification of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, several key features can be identified as potentially crucial for molecular recognition by a biological target.
Basic Nitrogen Atom: The secondary amine of the azepane ring is a key basic center. At physiological pH, this nitrogen is expected to be protonated, forming a positively charged ammonium ion. This cationic center is a critical pharmacophoric feature, often involved in a crucial ionic interaction or a key hydrogen bond with an acidic amino acid residue (e.g., aspartic acid, glutamic acid) in the binding site of a receptor or enzyme. This aromatic-amine pharmacophore is a common feature in many centrally active agents. nih.gov
Hydrophobic Aromatic Ring: The 4-methoxyphenyl (B3050149) group serves as a significant hydrophobic feature. It is likely to engage in non-polar interactions, such as van der Waals forces, pi-pi stacking, or hydrophobic interactions, with complementary non-polar regions of the target's binding pocket. The specific substitution pattern dictates the precise nature and directionality of these interactions.
Three-Dimensional Spatial Arrangement: The relative orientation of the cationic center, the aromatic ring, and the hydrogen bond acceptor constitutes the three-dimensional pharmacophore. The conformational flexibility of the azepane ring and the rotational freedom around the bond connecting it to the phenyl ring allow the molecule to adopt various spatial arrangements. The specific, low-energy conformation that optimally presents these pharmacophoric features to the biological target is considered the bioactive conformation.
The interplay and precise spatial relationship between these features are fundamental to the molecule's biological activity.
Correlation between Structural Changes and Modulated Biological Responses in Pre-clinical Models
Systematic structural modifications of the this compound scaffold are expected to result in measurable changes in biological activity in pre-clinical assays. By correlating these structural changes with biological data (e.g., binding affinities, functional activities), a detailed SAR profile can be constructed. The following tables illustrate hypothetical SAR trends based on principles observed in related compound series.
Table 1: SAR of Modifications on the Azepane Nitrogen (N-1 Position)
This table explores how substitutions on the azepane nitrogen might influence binding affinity for a hypothetical G protein-coupled receptor (GPCR). The data are illustrative and based on trends where N-alkylation can modulate affinity. nih.gov
| Compound | R Group (at N-1) | Hypothetical Binding Affinity (Ki, nM) |
| Scaffold | -H | 50 |
| 1a | -CH₃ | 25 |
| 1b | -CH₂CH₃ | 40 |
| 1c | -CH₂-c-Pr | 15 |
| 1d | -C(=O)CH₃ | > 1000 |
Analysis: The data suggest that small, lipophilic N-alkyl substituents (1a, 1c) may be favorable for binding, potentially interacting with a hydrophobic pocket near the amine binding site. The N-cyclopropylmethyl group (1c) often confers high affinity in certain receptor families. nih.gov In contrast, N-acetylation (1d) removes the basicity of the nitrogen and introduces a planar amide group, which appears to be detrimental to binding, likely by disrupting a key ionic or hydrogen-bonding interaction.
Table 2: SAR of Substitutions on the Phenyl Ring
This table examines the effect of modifying the substituent at the 4-position of the phenyl ring on the inhibitory activity against a hypothetical monoamine transporter. The trends are based on general observations where electronic and steric properties of this region are critical for potency. nih.govnih.gov
| Compound | X Group (at C-4) | Hypothetical Inhibitory Potency (IC₅₀, nM) |
| Scaffold | -OCH₃ | 80 |
| 2a | -OH | 75 |
| 2b | -F | 60 |
| 2c | -Cl | 55 |
| 2d | -H | 150 |
| 2e | -CF₃ | 95 |
Analysis: The results indicate that a substituent with hydrogen-bonding capability or specific electronic properties at the 4-position is beneficial for activity. The parent compound (-OCH₃) and the hydroxyl analogue (2a) show good potency, suggesting the oxygen atom may act as a hydrogen bond acceptor. Small, electronegative halogens like fluorine (2b) and chlorine (2c) enhance potency, possibly through favorable electronic interactions or by occupying a specific pocket. nih.gov Complete removal of the substituent (2d) leads to a significant loss of activity, highlighting the importance of this feature. A bulky, electron-withdrawing group like trifluoromethyl (2e) is less tolerated than smaller halogens, suggesting steric constraints in the binding site.
These illustrative SAR tables demonstrate how systematic chemical modification, coupled with pre-clinical biological evaluation, can elucidate the structural requirements for activity and guide the optimization of the this compound scaffold into potent and selective therapeutic candidates.
Target Oriented Biological Research of 3 4 Methoxyphenyl Azepane Pre Clinical, Academic Focus
Enzymatic Inhibition and Activation Studies Involving 3-(4-Methoxyphenyl)azepane
At present, specific data from enzymatic inhibition or activation studies directly involving this compound are not extensively available in publicly accessible scientific literature. Research on analogous compounds containing the azepane core suggests that this chemical class can interact with various enzymes. For instance, certain azepane derivatives have been investigated as inhibitors of monoamine reuptake and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). However, without direct experimental evidence, the enzymatic activity profile of this compound remains speculative.
Receptor Binding and Modulation Assays (In Vitro) for this compound Analogues
The exploration of how this compound and its analogues interact with various receptors is a critical area of preclinical investigation. While specific binding affinity data (Kᵢ or Kₐ) for this compound are not yet detailed in published research, the broader family of azepane-containing molecules has been shown to target a range of receptors, including those involved in central nervous system pathways.
Future in vitro binding assays will be crucial to determine the receptor interaction profile of this compound, including its selectivity and affinity for various receptor subtypes.
Protein-Ligand Interaction Profiling and Mechanism of Action Elucidation at the Molecular Level
Understanding the molecular interactions between this compound and its biological targets is fundamental to elucidating its mechanism of action. Computational modeling and structural biology techniques are anticipated to play a significant role in this area. Docking studies could predict the binding orientation and affinity of the compound within the active sites of various proteins.
Detailed structural information from techniques such as X-ray crystallography or cryo-electron microscopy would provide definitive insights into the binding mode and the specific amino acid residues involved in the interaction, thereby guiding further structure-activity relationship (SAR) studies.
Cell-Based Assays for Pathway Modulation and Biological Response Characterization
The functional consequences of the enzymatic or receptor interactions of this compound are best assessed through cell-based assays. These assays can provide valuable information on whether the compound acts as an agonist, antagonist, or modulator of specific cellular signaling pathways.
Currently, there is a lack of published data from cell-based assays specifically investigating the effects of this compound. Future research in this area will be essential to understand its cellular pharmacology and to correlate molecular-level interactions with functional biological responses.
Medicinal Chemistry and Drug Discovery Implications of 3 4 Methoxyphenyl Azepane Research Academic
Strategies for Lead Compound Identification and Optimization within the Azepane Class
The discovery of new drugs often begins with the identification of a "hit" or "lead compound," a molecule that displays a desired biological activity. researchgate.net For the azepane class, several strategies are employed to identify such starting points. High-throughput screening (HTS) of large, diverse compound libraries against a specific biological target is a primary method for finding initial hits. researchgate.netdanaher.com Complementing this, virtual screening and molecular docking simulations allow for the computational assessment of vast chemical databases to identify compounds that are predicted to bind to a target protein, thereby prioritizing candidates for experimental testing. danaher.comnih.gov
Once a hit compound like 3-(4-Methoxyphenyl)azepane is identified, the lead optimization phase commences. This process aims to refine the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com A cornerstone of this phase is the systematic exploration of the Structure-Activity Relationship (SAR). patsnap.com This involves synthesizing a series of analogues where specific parts of the lead molecule are modified, and the resulting changes in biological activity are measured. For the this compound scaffold, modifications could involve altering the substituents on the phenyl ring, changing the position of the substitution on the azepane ring, or modifying the azepane nitrogen.
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this stage. patsnap.com By correlating structural features of the synthesized analogues with their biological activities, QSAR models can predict the activity of yet-unsynthesized compounds, guiding a more efficient and rational optimization process.
Table 1: Hypothetical Screening and Lead Identification Cascade for Azepane Derivatives
| Phase | Method | Objective | Example Criteria for Advancement |
| Primary Screen | High-Throughput Screening (HTS) | Identify initial "hits" from a large compound library. | >50% inhibition at 10 µM concentration. |
| Hit Confirmation | Dose-Response Analysis | Confirm activity and determine initial potency (IC50/EC50). | IC50 < 10 µM. |
| Hit-to-Lead | Initial SAR & Profiling | Assess preliminary selectivity, solubility, and metabolic stability. | This compound identified with IC50 = 5 µM and >10-fold selectivity over related targets. |
| Lead Optimization | SAR-driven Analogue Synthesis | Systematically modify the lead to improve potency and ADME properties. | Generation of derivatives with IC50 < 100 nM and improved metabolic stability. |
Approaches to Enhance Target Selectivity and Potency of this compound Derivatives
Improving the potency and selectivity of a lead compound is a critical objective in drug discovery. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the drug's ability to act on a specific target without affecting other, unintended targets. nih.gov For derivatives of this compound, several medicinal chemistry strategies can be employed to achieve these goals.
One common approach is bioisosteric replacement , where a functional group on the lead compound is substituted with another group that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic properties. patsnap.com For instance, the methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound could be replaced with other groups like -OH, -F, -Cl, or -CF3 to probe electronic and steric effects on target binding.
Another strategy involves introducing conformational constraints . The flexibility of the seven-membered azepane ring can be restricted by introducing additional rings or bulky groups. This can lock the molecule into a specific conformation that is optimal for binding to the desired target, thereby increasing potency and potentially enhancing selectivity by preventing binding to off-targets that may favor a different conformation. patsnap.com
Fine-tuning electrostatic interactions is also a powerful method for improving selectivity. nih.gov If the target protein and a closely related off-target protein have different charge distributions in their binding pockets, the ligand can be modified to introduce complementary charges. For example, if a target has a negatively charged residue (e.g., Aspartic acid) that is absent in an off-target, introducing a positively charged group on the azepane derivative at the appropriate position could form a favorable salt bridge, significantly enhancing binding affinity and selectivity for the intended target. nih.gov
Table 2: Illustrative Structure-Activity Relationship (SAR) of Hypothetical this compound Derivatives
| Compound | Modification (R) | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (Target B/Target A) |
| Lead (8.0) | -OCH3 | 500 | 5000 | 10 |
| 8.1 | -OH | 450 | 4000 | 8.9 |
| 8.2 | -F | 250 | 7500 | 30 |
| 8.3 | -Cl | 100 | 5000 | 50 |
| 8.4 | -CF3 | 75 | 1500 | 20 |
| 8.5 | -N(CH3)2 | 800 | 2400 | 3 |
This table presents hypothetical data for illustrative purposes.
Rational Design of Novel Analogues for Specific Biological Targets based on Azepane Scaffold
Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new, more effective compounds. nih.gov The azepane scaffold serves as an excellent starting point for such endeavors due to its synthetic tractability and its status as a privileged structure capable of interacting with a wide range of biological targets. unife.it
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the target protein is known. Using molecular modeling software, chemists can visualize how this compound fits into the target's binding site. This allows for the rational design of modifications to improve the "fit" and enhance binding interactions, such as hydrogen bonds or hydrophobic contacts. For example, if the binding pocket has an unoccupied hydrophobic region near the phenyl ring, extending the molecule with an additional alkyl or aryl group could increase potency.
In the absence of a target structure, Ligand-Based Drug Design (LBDD) can be utilized. This approach relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed from the structural features of this compound and other known active compounds. This model defines the essential spatial arrangement of functional groups required for biological activity, serving as a blueprint for designing novel analogues with potentially improved properties. researchgate.net
The versatility of the azepane core allows for its incorporation into more complex molecular architectures. For instance, the rigid dibenzo[b,f]azepine scaffold has been used to design novel anticancer agents. nih.gov Similarly, the this compound core could be elaborated upon, for example, by fusing it with other ring systems or by using the azepane nitrogen as an attachment point for side chains designed to interact with specific sub-pockets of a target enzyme, such as a kinase or a protease.
Table 3: Rational Design Strategy for a Hypothetical Kinase Inhibitor Based on the Azepane Scaffold
| Starting Scaffold | Biological Target | Proposed Modification | Design Rationale |
| This compound | Kinase X | Add a pyrimidine group to the azepane nitrogen. | The pyrimidine ring is a known "hinge-binder" for many kinases. This modification aims to establish a key hydrogen bonding interaction with the kinase hinge region to anchor the inhibitor. |
| This compound | Kinase X | Replace the methoxy group with a solubilizing group (e.g., morpholine). | Improve aqueous solubility and pharmacokinetic properties while probing for interactions in the solvent-exposed region of the binding site. |
| This compound | Kinase X | Introduce a chiral center at the 3-position of the azepane ring. | To explore stereospecific interactions within the binding pocket, potentially leading to a significant increase in potency and selectivity for one enantiomer. |
Patent Landscape and Intellectual Property Analysis Chemical Structure and Synthesis Focus
Review of Patents Pertaining to 3-(4-Methoxyphenyl)azepane Synthesis and Derivatives
The synthesis of substituted azepanes is a recurring theme in medicinal chemistry patents, driven by the therapeutic potential of this structural motif. nih.govresearchgate.net Although direct patents for this compound are not readily identifiable, related patents offer valuable information on synthetic routes that could be adapted for its preparation. These patents often claim broad Markush structures encompassing a variety of substituted azepanes.
One common approach to the azepane core involves ring expansion reactions. A recent study published in Nature Chemistry in 2024, while not a patent, describes a photochemical dearomative ring expansion of nitroarenes to furnish polysubstituted azepanes, highlighting a cutting-edge method that could be applied to synthesize derivatives of 3-aryl-azepanes. nih.gov
Another significant area of patent activity involves the use of azepane derivatives as intermediates in the synthesis of more complex molecules. For instance, patent WO2014030106A2 discloses a process for the preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, a chiral building block that could potentially be utilized in the stereoselective synthesis of this compound derivatives. google.com
Furthermore, patents such as WO2007131538A1, which covers azepane- or azocane-substituted pyrazoline compounds, demonstrate the utility of the azepane scaffold in constructing molecules with potential therapeutic applications, in this case for cannabinoid receptor modulation. google.com While this patent does not detail the synthesis of this compound itself, the general synthetic methods for introducing the azepane moiety are relevant.
The following interactive table summarizes key patent information related to the synthesis of azepane derivatives, which could be conceptually applied to this compound.
| Patent/Publication | Key Synthetic Strategy | Relevance to this compound | Therapeutic Area of Derivatives |
|---|---|---|---|
| WO2007131538A1 | Synthesis of azepane-substituted pyrazolines | General methods for incorporating the azepane ring onto other scaffolds. | Cannabinoid receptor-related disorders |
| WO2014030106A2 | Enzymatic resolution for optically active 3-(4-methoxyphenyl)glycidic acid methyl ester | Provides a potential chiral precursor for the stereoselective synthesis of this compound derivatives. | Cardiovascular (Diltiazem intermediate) |
| Nature Chemistry (2024) | Photochemical dearomative ring expansion of nitroarenes | A novel and potentially efficient method for accessing polysubstituted azepanes, including 3-aryl derivatives. | General synthetic methodology |
Analysis of Novel Chemical Entities within Azepane Scaffolds Disclosed in Patent Literature
The patent literature is rich with novel chemical entities that incorporate the azepane scaffold, reflecting its versatility in drug design. lifechemicals.com These novel structures often explore different substitution patterns and fused-ring systems to modulate pharmacological activity.
A 2025 article in the Journal of Medicinal Chemistry highlights the exploration of novel bicyclic azepanes, demonstrating the ongoing interest in expanding the chemical space around this core. acs.org The study identified a number of unprecedented cis- and trans-fused azepane scaffolds with potent neuropharmacological activity. acs.org This underscores the potential for discovering new bioactive molecules by modifying the azepane ring system.
Patents often claim broad classes of compounds, and within these, novel azepane-containing entities are frequently described. For example, patent EP3555103B1 discloses azepane inhibitors of the menin-MLL interaction for the treatment of cancer. google.com These compounds feature complex substitution patterns on the azepane ring, showcasing the scaffold's role in creating highly specific protein-protein interaction inhibitors.
Another area of innovation is the development of spirocyclic systems incorporating the azepane ring. A 2023 publication in BMC Chemistry describes novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. nih.gov This work illustrates how fusing the azepane ring in a spirocyclic manner can lead to potent and selective enzyme inhibitors.
The following interactive table provides examples of novel chemical entities with azepane scaffolds found in recent patent literature and scientific publications.
| Source | Novel Azepane Scaffold Type | Key Structural Features | Potential Therapeutic Application |
|---|---|---|---|
| Journal of Medicinal Chemistry (2025) | Bicyclic Fused Azepanes | Cis- and trans-fused ring systems | Neuropsychiatric disorders |
| EP3555103B1 | Substituted Monocyclic Azepanes | Complex substitutions at various positions of the azepane ring | Cancer (Menin-MLL inhibitors) |
| BMC Chemistry (2023) | Spirocyclic Benzazepines | Spiro-fusion of a cyclohexyl ring to a benzazepine core | Cancer (PARP-1 inhibitors) |
Future Directions and Emerging Research Avenues for 3 4 Methoxyphenyl Azepane
Integration with Advanced High-Throughput Screening Technologies for Novel Applications
The future exploration of 3-(4-methoxyphenyl)azepane and its derivatives will heavily rely on the integration of advanced high-throughput screening (HTS) technologies. HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a cellular model, dramatically accelerating the pace of hit identification. By creating a chemical library of analogues based on the this compound core, researchers can efficiently screen for novel bioactivities that may have been previously unanticipated.
Modern HTS platforms, including high-content screening (HCS) and phenotypic screening, offer powerful tools to move beyond simple target-based assays. Phenotypic screening, in particular, can identify compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the specific molecular target. This approach is particularly valuable for complex diseases and could uncover entirely new mechanisms of action for azepane derivatives. The application of these technologies is poised to expand the therapeutic landscape for this chemical scaffold.
| HTS Technology | Screening Approach | Potential Application for this compound Analogues | Example of Novel Discovery |
|---|---|---|---|
| Target-Based Screening | Biochemical assays against specific enzymes or receptors (e.g., kinases, GPCRs). | Identify potent and selective inhibitors or modulators for known disease targets. | Discovery of a novel 11β-HSD1 inhibitor for metabolic disorders nih.gov. |
| Cell-Based Phenotypic Screening | Assessing compound effects on cellular morphology, proliferation, or function. | Uncover compounds that reverse a disease phenotype, such as cancer cell growth or viral replication. | Identification of antiproliferative agents against various cancer cell lines 117.244.107nih.gov. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. | Elucidate complex mechanisms of action by observing effects on subcellular structures and signaling pathways. | Characterization of compounds that induce apoptosis in tumor cells nih.gov. |
Exploration of Novel Therapeutic Areas through Scaffold Diversification and Hybridization
The azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. researchgate.netnih.govlifechemicals.com Its seven-membered structure provides a three-dimensional geometry that is often beneficial for binding to biological targets. lifechemicals.com Future research will focus on systematically modifying the this compound core—a process known as scaffold diversification—to explore new therapeutic applications. This involves introducing various substituents at different positions on the azepane ring and the phenyl group to modulate properties like potency, selectivity, and pharmacokinetics. chemistryviews.org
Another powerful strategy is molecular hybridization, which involves covalently linking the this compound scaffold with another known pharmacophore. researchgate.neteurekaselect.com This approach aims to create a single hybrid molecule that can interact with multiple targets or possess a dual mode of action. eurekaselect.com For instance, hybridizing the azepane moiety with a fragment known to inhibit a specific enzyme could result in a compound with enhanced efficacy or a novel selectivity profile. researchgate.net These strategies are expected to yield new drug candidates for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov
| Modification Strategy | Description | Target Therapeutic Area | Rationale |
|---|---|---|---|
| Scaffold Diversification | Introduction of various functional groups (e.g., halogens, alkyls, amines) onto the azepane or phenyl rings. | Oncology | To enhance binding affinity to cancer-related targets like protein kinases or PARP-1 nih.gov. |
| Molecular Hybridization | Combining the azepane scaffold with another pharmacologically active molecule. | Infectious Diseases | To create dual-action agents that target both host and pathogen proteins, potentially reducing drug resistance. |
| Stereochemical Control | Synthesis of specific enantiomers or diastereomers of substituted azepanes. chemistryviews.org | Neuroscience | To achieve selectivity for specific receptor subtypes in the central nervous system. |
| Bioisosteric Replacement | Replacing parts of the molecule (e.g., the phenyl ring) with other groups that have similar physical or chemical properties. | Metabolic Diseases | To improve metabolic stability and pharmacokinetic profiles for targets like α-glucosidase or 11β-HSD1 nih.govnih.gov. |
Synergistic Approaches Combining Computational and Experimental Methodologies in Azepane Research
The convergence of computational and experimental techniques represents a paradigm shift in modern drug discovery, enabling a more rational and efficient design process. mdpi.comjddhs.com In the context of this compound research, this synergistic approach allows scientists to predict the properties of novel derivatives before they are synthesized, thereby prioritizing the most promising candidates and minimizing wasted resources.
In silico methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are used to model the interaction of virtual azepane derivatives with their biological targets. 117.244.107nih.govmdpi.com These computational tools can predict binding affinity, identify key interactions, and guide the design of molecules with improved potency. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can assess the drug-like properties of virtual compounds at an early stage. nih.gov The insights gained from these computational analyses are then used to inform the experimental synthesis and in vitro or in vivo testing of the most promising compounds, creating a feedback loop that accelerates the discovery cycle. 117.244.107jddhs.com
| Phase | Methodology | Objective | Expected Outcome |
|---|---|---|---|
| 1. Design (In Silico) | Molecular Docking & Molecular Dynamics | Predict binding modes and affinities of virtual this compound derivatives to a specific target. 117.244.107nih.gov | A ranked list of virtual compounds with high predicted potency. |
| 2. Prioritization (In Silico) | ADMET & Pharmacokinetic Modeling | Evaluate the drug-likeness and potential liabilities of the top-ranked virtual compounds. nih.gov | Selection of a small subset of high-potential candidates for synthesis. |
| 3. Synthesis (Experimental) | Organic Synthesis Chemistry | Chemically synthesize the prioritized azepane derivatives. | Pure compounds for biological evaluation. |
| 4. Validation (Experimental) | In Vitro Biological Assays | Measure the actual biological activity and potency of the synthesized compounds against the target. | Confirmation of computational predictions and identification of lead compounds. |
| 5. Optimization (Iterative) | Combined In Silico & Experimental Analysis | Use experimental data to refine computational models and design the next generation of improved derivatives. | Development of an optimized lead candidate with desired efficacy and properties. |
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)azepane?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. For structurally analogous azepane derivatives (e.g., 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone), a base like sodium hydride (NaH) in dimethylformamide (DMF) facilitates the coupling of azepane with aryl ketones or aldehydes . Optimization of reaction time (e.g., 6–12 hours at room temperature) and purification via column chromatography (using EtOAc with 0.25% Et₃N) are critical for yield improvement . For methoxy-substituted analogs, protecting group strategies (e.g., methoxy deprotection using BBr₃) may be required to avoid side reactions .
Basic: How is the structural integrity of this compound confirmed in synthetic chemistry?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon backbone connectivity. For example, azepane ring protons resonate at δ 1.5–3.0 ppm, while aromatic protons from the 4-methoxyphenyl group appear as doublets (δ ~6.8–7.2 ppm) .
- IR Spectroscopy : Stretching frequencies for C-O (methoxy: ~1250 cm⁻¹) and N-H (azepane: ~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₉NO: calculated 206.1545) .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across substituted azepane derivatives?
Methodological Answer:
Contradictions often arise from substituent electronic effects or stereochemical variations. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-chloro vs. 4-methoxy substituents) to isolate electronic contributions. For instance, methoxy groups enhance solubility but may reduce receptor affinity compared to halogens .
- Kinetic Assays : Quantify binding constants (e.g., IC₅₀ via fluorescence polarization) to differentiate potency.
- Crystallography : Resolve 3D structures of target-bound complexes (e.g., using X-ray diffraction) to identify critical interactions .
Advanced: How can computational chemistry predict interactions of this compound with biological targets?
Methodological Answer:
Computational methods include:
- Molecular Docking : Tools like AutoDock Vina predict binding poses in enzyme active sites (e.g., BTK kinase). Parameters include grid box size (20 ų) and exhaustiveness (8–16) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- QSAR Modeling : Train models on azepane derivatives’ physicochemical descriptors (e.g., logP, polar surface area) to predict ADMET properties .
Basic: What are the solubility characteristics of this compound, and how do they influence experimental design?
Methodological Answer:
The methoxy group enhances hydrophilicity compared to halogenated analogs. Key considerations:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For in vivo studies, formulate with cyclodextrins to improve aqueous solubility .
- Concentration Range : Determine solubility limits via nephelometry or UV-Vis spectroscopy to avoid precipitation in dose-response experiments .
Advanced: What analytical techniques elucidate metabolic pathways of this compound in pharmacological studies?
Methodological Answer:
- LC-MS/MS : Track phase I metabolites (e.g., O-demethylation products) using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .
- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor identify cytochrome P450-mediated oxidation. Quench reactions with ice-cold acetonitrile and analyze via HRMS .
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to trace metabolic sites using mass shift analysis .
Advanced: How do stereochemical variations in this compound impact its pharmacological profile?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
- Enantioselective Assays : Compare IC₅₀ values of R- and S-enantiomers in target inhibition assays. For example, one enantiomer may exhibit 10-fold higher potency due to steric complementarity .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
